Melitina

Descripción general

Descripción

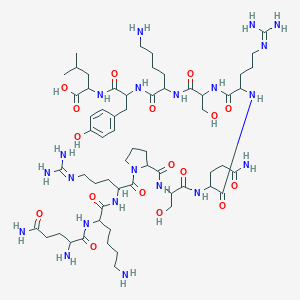

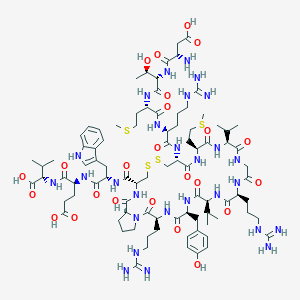

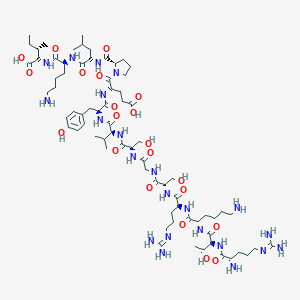

La melitina es un componente principal del veneno de la abeja melífera europea, Apis mellifera. Es un péptido pequeño y catiónico que consta de 26 aminoácidos. La this compound es conocida por sus potentes propiedades antimicrobianas, antiinflamatorias y anticancerígenas. Ha sido ampliamente estudiada por sus posibles aplicaciones terapéuticas en diversos campos, incluidos la medicina, la biología y la química .

Aplicaciones Científicas De Investigación

Melittin has a wide range of scientific research applications, including:

Antimicrobial Activity: Melittin exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. .

Anti-inflammatory Effects: Melittin has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses.

Anticancer Properties: Melittin induces apoptosis in cancer cells by disrupting cell membranes and activating apoptotic pathways.

Neuroprotective Effects: Melittin has been investigated for its potential to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.

Drug Delivery: Melittin has been used as a component in drug delivery systems to enhance the delivery of therapeutic agents to target cells.

Mecanismo De Acción

La melitina ejerce sus efectos principalmente al interactuar con las membranas celulares. Tiene una fuerte actividad de superficie en las membranas lipídicas, lo que provoca la formación de poros y la interrupción de la membrana. Esto conduce a la lisis celular y la liberación del contenido intracelular . La this compound también activa las células nociceptoras (receptores del dolor) a través de varios mecanismos, incluida la activación de los canales del receptor vanilloide del potencial transitorio y la liberación de mediadores inflamatorios .

Safety and Hazards

Direcciones Futuras

Emerging evidence suggests that melittin is a promising candidate for future vaccine adjuvants . Transmission-blocking activity of melittin against vector-borne pathogens underscores its potential utility for both transgenic and paratransgenic manipulations . Future research should focus upon investigating anti-microbial activities of melittin, alone or in combination with the current anti-protozoan medications, against a far broader spectrum of protozoan parasites as well as pre-clinical testing of the peptide in animal models .

Análisis Bioquímico

Biochemical Properties

Melittin interacts with a broad spectrum of fungal genera including Aspergillus, Botrytis, Candida, Colletotrichum, Fusarium, Malassezia, Neurospora, Penicillium, Saccharomyces, Trichoderma, Trichophyton, and Trichosporon . It hinders fungal growth by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β- d -glucan synthase, and alterations in fungal gene expression .

Cellular Effects

Melittin has been reported to exert strong anticancer activity against various cancers . It can induce apoptosis in leukaemia cell lines of different origin acute lymphoblastic leukaemia (CCRF-CEM) and chronic myelogenous leukaemia (K-562) . Melittin also has strong surface effects on cell membranes causing pore-formation in epithelial cells and the destruction of red blood cells .

Molecular Mechanism

Melittin possesses a multi-target mechanism of action against fungal cells . It inhibits a broad spectrum of fungal genera by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β- d -glucan synthase, and alterations in fungal gene expression .

Temporal Effects in Laboratory Settings

Melittin shows extensive hemolysis and cytotoxicity activities with intraperitoneal LD 50 value of 4.98 mg/kg in BALB/c mice . Melittin at its safe dose could not exhibit antimicrobial activity, which hinders its application in clinical practice .

Dosage Effects in Animal Models

Injection of melittin into animals and humans causes pain sensation . In the rotarod behavioral test, which measures motor function, melittin-treated hSOD1 G93A mice displayed a 1.7-fold increase in motor function 7 days after treatment with melittin .

Metabolic Pathways

Melittin can effectively enhance the therapeutic properties of some first-line drugs . It exerts cytotoxic effects on normal human cells by increasing the mRNA levels of oxidative stress- and apoptosis-related genes .

Transport and Distribution

Melittin has strong surface effects on cell membranes causing pore-formation in epithelial cells and the destruction of red blood cells . The conformational changes and inter-peptide cooperation of melittin molecules, as well as melittin-induced disturbances to membrane structure, such as deformation and lipid extraction, are regarded as key factors influencing the insertion of peptides into membranes .

Subcellular Localization

In vitro fluorescence imaging of DapAMCA-labeled melittin in cancer cells demonstrated high membrane-penetrating activity, with strong nuclear and nucleolar localization ability .

Métodos De Preparación

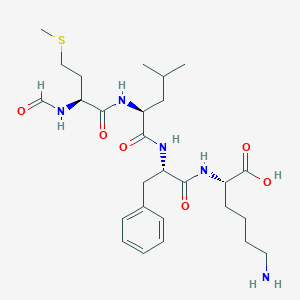

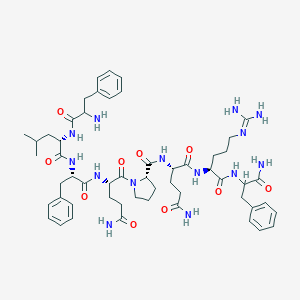

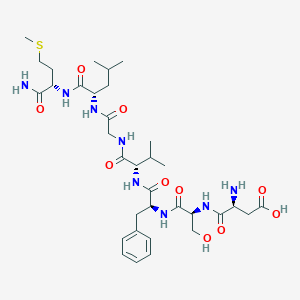

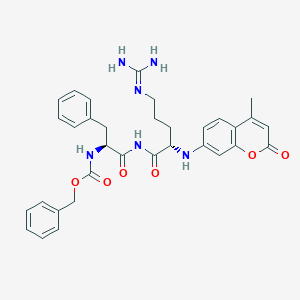

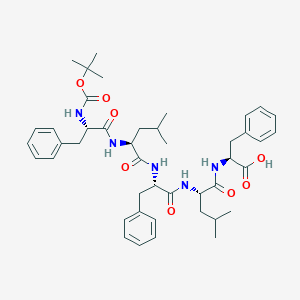

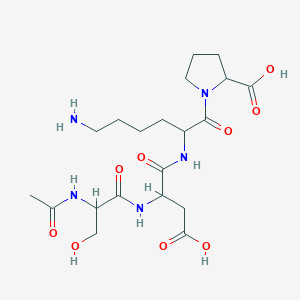

Rutas sintéticas y condiciones de reacción

La melitina se puede sintetizar mediante la síntesis de péptidos en fase sólida (SPPS), que implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a un soporte sólido. El proceso normalmente emplea química Fmoc (9-fluorenilmetilxicarbonilo) para la protección temporal de los grupos amino. El péptido se separa entonces del soporte sólido y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial

La producción industrial de this compound se puede lograr mediante la tecnología de ADN recombinante. Esto implica la inserción del gen de la this compound en un vector de expresión adecuado, que luego se introduce en un organismo huésped como Escherichia coli. El organismo huésped produce this compound, que posteriormente se purifica mediante cromatografía de afinidad y otras técnicas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

La melitina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse mediante especies reactivas del oxígeno, lo que lleva a la formación de puentes disulfuro entre los residuos de cisteína.

Reducción: La reducción de los puentes disulfuro en la this compound se puede lograr utilizando agentes reductores como el ditiotreitol (DTT).

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otras especies reactivas de oxígeno.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento utilizados en la síntesis de péptidos.

Productos principales formados

Oxidación: Formación de puentes disulfuro.

Reducción: Escisión de los puentes disulfuro.

Sustitución: Péptidos de this compound modificados con secuencias de aminoácidos alteradas.

Aplicaciones en la investigación científica

La this compound tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Actividad antimicrobiana: La this compound exhibe actividad antimicrobiana de amplio espectro contra bacterias, hongos y virus. .

Efectos antiinflamatorios: Se ha demostrado que la this compound reduce la inflamación al inhibir la producción de citocinas proinflamatorias y modulando las respuestas inmunitarias.

Propiedades anticancerígenas: La this compound induce la apoptosis en las células cancerosas al interrumpir las membranas celulares y activar las vías apoptóticas.

Efectos neuroprotectores: La this compound ha sido investigada por su potencial para proteger contra las enfermedades neurodegenerativas al reducir el estrés oxidativo y la inflamación.

Administración de fármacos: La this compound se ha utilizado como componente en sistemas de administración de fármacos para mejorar la administración de agentes terapéuticos a las células diana.

Comparación Con Compuestos Similares

La melitina es única en sus potentes propiedades antimicrobianas, antiinflamatorias y anticancerígenas. Los compuestos similares incluyen:

Secapina: Otro componente del veneno de abeja con propiedades antimicrobianas.

Magainina: Un péptido antimicrobiano de la piel de rana con propiedades similares de ruptura de la membrana.

Defensina: Una familia de péptidos antimicrobianos que se encuentran en varios organismos, incluidos los humanos.

La this compound destaca por su actividad de amplio espectro y sus posibles aplicaciones terapéuticas en diversos campos.

Propiedades

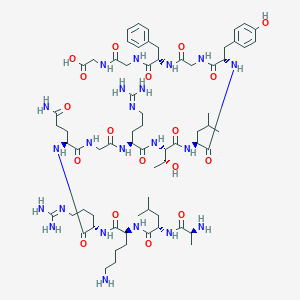

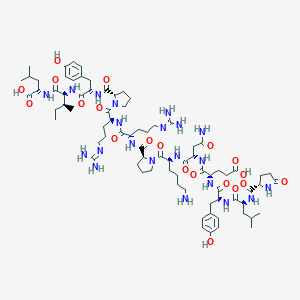

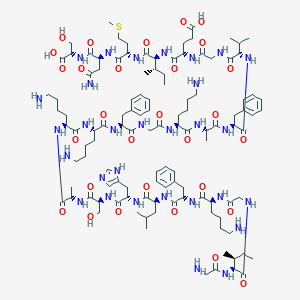

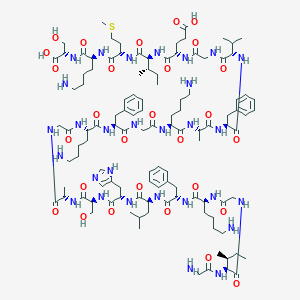

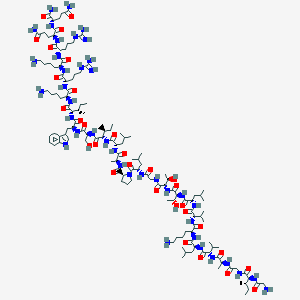

IUPAC Name |

2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZNPDIRNWWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C131H229N39O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893812 | |

| Record name | Melittin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2846.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37231-28-0, 20449-79-0 | |

| Record name | Mellitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037231280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melittin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melittin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20449-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.